N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

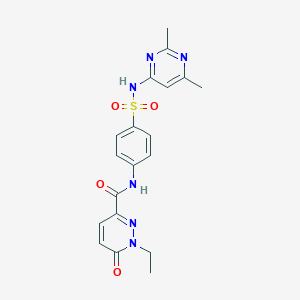

The compound “N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide” is a structurally complex molecule featuring a dihydropyridazine core linked to a sulfamoylphenyl group and a 2,6-dimethylpyrimidine moiety. Its design integrates sulfonamide pharmacophores—known for antimicrobial and enzyme-inhibitory properties—with heterocyclic systems that enhance binding specificity and metabolic stability. The ethyl substituent on the pyridazine ring may influence lipophilicity, while the dimethylpyrimidine group could modulate electronic effects and steric interactions with biological targets. This compound’s unique architecture positions it as a candidate for therapeutic applications, particularly in infectious diseases or inflammation, warranting comparative analysis with structurally related analogs .

Properties

IUPAC Name |

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-1-ethyl-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O4S/c1-4-25-18(26)10-9-16(23-25)19(27)22-14-5-7-15(8-6-14)30(28,29)24-17-11-12(2)20-13(3)21-17/h5-11H,4H2,1-3H3,(H,22,27)(H,20,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMPKAFQWWBIFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=CC(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=NC(=C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological properties. Its molecular formula is , and it possesses a molecular weight of 398.44 g/mol. The presence of the pyrimidine and sulfonamide moieties suggests potential interactions with biological targets such as enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on key enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmitter regulation. Inhibiting AChE can enhance acetylcholine levels in the brain, potentially aiding in conditions like Alzheimer's disease .

- Antibacterial Properties : The sulfamoyl group is known for its antibacterial activity, which may contribute to the compound's efficacy against bacterial infections. Sulfonamides are widely recognized for their ability to inhibit bacterial folic acid synthesis .

- Antioxidant Activity : Many compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress and related damage .

Biological Assays and Efficacy

Research studies have evaluated the biological activity of this compound through various assays:

Table 1: Summary of Biological Assays

| Assay Type | Target | IC50/EC50 Value | Reference |

|---|---|---|---|

| Acetylcholinesterase Inhibition | AChE | 2.7 µM | |

| Antibacterial Activity | Gram-positive bacteria | Significant | |

| Antioxidant Activity | DPPH Radical Scavenging | Moderate |

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Alzheimer’s Disease Research : In a study focused on compounds designed to inhibit AChE, derivatives similar to this compound demonstrated significant inhibition with promising implications for treating cognitive decline .

- Antibacterial Studies : Investigations into the antibacterial properties revealed that compounds with the sulfamoyl group showed effective inhibition against various strains of bacteria, suggesting potential use in antibiotic therapies .

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Impact : The dihydropyridazine core in the target compound differs from pyrazoles, pyrimidines, and triazines in the reference compounds. Pyridazines are less common in antimicrobial agents but may offer distinct electronic profiles due to their conjugated nitrogen arrangement .

Sulfonamide Role : Unlike triazine derivatives (10–12), which lack sulfonamide groups, the target compound and pyrazolo-pyrimidines (15a,b) retain this moiety, correlating with enhanced antimicrobial activity in .

Functional and Pharmacological Insights

- Antimicrobial Activity : Pyrazolo-pyrimidines (15a,b) demonstrated potent antimicrobial activity (MIC 4–16 µg/mL), attributed to sulfonamide-mediated inhibition of dihydropteroate synthase (DHPS). The target compound’s dihydropyridazine core could alter DHPS binding kinetics due to reduced planarity compared to pyrimidine systems .

- Metabolic Stability: Ethyl and methyl substituents in the target compound may improve metabolic stability over analogs with amino groups (e.g., 3,5-diaminopyrazoles), which are prone to oxidation or acetylation .

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable in , structural parallels suggest:

- Potential Antimicrobial Efficacy: The sulfamoyl group and heterocyclic core align with active compounds in . However, the dihydropyridazine system may require optimization to match the potency of pyrazolo-pyrimidines (15a,b).

- Synthetic Challenges: The target compound’s complexity (e.g., multiple heterocycles, sulfonamide linkage) may pose synthesis hurdles compared to simpler diaminopyrazoles or triazines.

- Future Directions : Comparative in vitro assays against DHPS or microbial strains are critical to validate hypotheses derived from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.